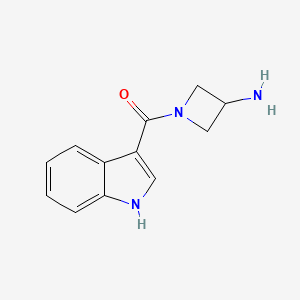![molecular formula C9H18OS B1466581 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol CAS No. 1477748-67-6](/img/structure/B1466581.png)
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol
概要
説明
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is an organic compound characterized by a cyclohexanol ring with an ethylsulfanyl group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol can be synthesized through several methods, including:
Alkylation of Cyclohexanol: Cyclohexanol is reacted with ethyl mercaptan in the presence of a strong base, such as sodium hydride, to introduce the ethylsulfanyl group.
Reduction of Ketones: A cyclohexanone derivative can be reduced using ethyl mercaptan and a reducing agent like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale alkylation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding cyclohexanol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halides or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halides like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexanone and its derivatives.
Reduction: Cyclohexanol and its derivatives.
Substitution: Halogenated cyclohexanols and nitro derivatives.
科学的研究の応用
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group plays a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.
類似化合物との比較
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is compared with other similar compounds, such as:
1-Methylcyclohexanol: Similar structure but lacks the ethylsulfanyl group.
4-(Aminomethyl)-4-[(ethylsulfanyl)methyl]cyclohexan-1-ol: Contains an additional amino group.
1-Ethynylcyclohexanol: Contains an ethynyl group instead of the ethylsulfanyl group.
特性
IUPAC Name |
1-(ethylsulfanylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-2-11-8-9(10)6-4-3-5-7-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPVRLGRHLTXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)
![1-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466502.png)
![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)


![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)


![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)

